molecular formula C10H8ClF3O B2632670 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one CAS No. 35172-95-3

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B2632670
CAS No.: 35172-95-3
M. Wt: 236.62
InChI Key: UBYRIZVDMHUORK-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one is a ketone derivative featuring a substituted phenyl ring with a chlorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of fenfluramine, an anti-epileptic and anorectic agent . Its structural uniqueness arises from the electronic and steric effects of the -CF₃ and -Cl substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYRIZVDMHUORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group can participate in electrophilic aromatic substitution reactions, while the ketone moiety can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one
  • Molecular Formula : C₁₀H₈ClF₃O
  • Molar Mass : 236.62 g/mol
  • Key Properties : Predicted density (1.304 g/cm³), boiling point (254.1°C) .
  • Structural Difference : The -Cl and -CF₃ groups are swapped (meta-Cl, para-CF₃ vs. para-Cl, meta-CF₃).
  • The para-CF₃ group may enhance electron-withdrawing effects compared to the meta-configuration, influencing stability in synthetic pathways.

Derivatives with Varying Functional Groups

(a) Urea Derivatives
  • Example : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k)
    • Molecular Formula : C₂₂H₂₀ClF₃N₄O₂S
    • Yield : 86.8%
    • Key Data : ESI-MS m/z 480.2 [M+H]⁺ .
  • Comparison : The urea moiety introduces hydrogen-bonding capacity, enhancing solubility in polar solvents and biological target affinity. This contrasts with the ketone’s lower polarity, making the urea derivative more suitable as a direct pharmaceutical agent (e.g., kinase inhibitors like Sorafenib Tosylate ).
(b) Piperidinol Analogues
  • Example: 2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-(2-naphthyl)-1-ethanone hydrobromide (8) Molecular Formula: C₂₄H₂₂NO₂BrClF₃ Key Properties: Melting point 285±2°C, solubility in methanol, ethanol, and DMSO .
  • Comparison: The piperidinol ring introduces rigidity and hydrogen-bonding sites, leading to higher melting points (>250°C) compared to the parent ketone (predicted boiling point ~254°C). Such derivatives are tailored for CNS-targeted applications due to enhanced blood-brain barrier penetration .

Compounds with Similar Substituents but Different Cores

Cloflucarban (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea)
  • Application : Antimicrobial agent in soaps and deodorants .
  • Comparison : Despite sharing the 4-chloro-3-CF₃-phenyl group, the urea core replaces the ketone, enabling broad-spectrum antimicrobial activity through membrane disruption. This highlights how functional group choice dictates application—ketones as intermediates vs. ureas as bioactive agents.
1-(4-Fluoro-2-nitrophenyl)propan-2-one
  • CAS : 39616-99-4 .
  • Comparison: Substitution of -Cl and -CF₃ with -F and -NO₂ modifies electronic effects. The nitro group (-NO₂) increases electrophilicity, making this compound more reactive in nucleophilic additions compared to the chloro-trifluoromethyl analogue.

Data Tables

Research Findings and Implications

  • Synthetic Efficiency: Urea derivatives (e.g., 9k) exhibit higher yields (86.8%) compared to piperidinol analogues (79%), suggesting superior stability during synthesis .
  • Biological Activity : The 4-chloro-3-CF₃-phenyl group enhances lipophilicity and target binding in kinase inhibitors (e.g., Sorafenib) and antimicrobials (e.g., cloflucarban) .
  • Solubility Trends: Ketones like the target compound are less polar than urea or piperidinol derivatives, impacting formulation strategies in drug development.

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one is a compound of significant interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClF3O, with a molecular weight of approximately 252.65 g/mol. The presence of the trifluoromethyl group contributes to its unique properties, allowing it to interact effectively with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its interaction with hydrophobic regions of proteins.
  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity.
  • Cellular Effects : It influences cell signaling pathways and gene expression, leading to altered cellular metabolism and responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against N. meningitidis and H. influenzae with MIC values indicating moderate potency .
Study 2Anticancer EffectsShowed that the compound induces apoptosis in various cancer cell lines via specific signaling pathway modulation.
Study 3Enzyme InhibitionIdentified as an inhibitor of key metabolic enzymes, contributing to its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The trifluoromethyl group not only enhances metabolic stability but also influences the compound's half-life in biological systems.

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